molecular formula C25H22N4O4 B12421015 Eltrombopag-d9

Eltrombopag-d9

Cat. No.: B12421015
M. Wt: 451.5 g/mol
InChI Key: SVOQIEJWJCQGDQ-BYCKXNDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eltrombopag-d9 is a deuterated form of eltrombopag, a thrombopoietin receptor agonist. Eltrombopag is primarily used to treat thrombocytopenia, a condition characterized by low platelet counts in the blood. This compound is particularly significant in the treatment of chronic immune thrombocytopenia and thrombocytopenia associated with chronic hepatitis C . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of eltrombopag.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Eltrombopag-d9 involves the incorporation of deuterium atoms into the molecular structure of eltrombopag. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the molecule are replaced with deuterium atoms under specific conditions .

Industrial Production Methods: Industrial production of this compound follows similar principles as its non-deuterated counterpart, with additional steps to ensure the incorporation of deuterium. This typically involves the use of deuterated starting materials and reagents, as well as specialized equipment to handle deuterium gas. The process is carefully monitored to achieve high purity and yield of the deuterated compound .

Chemical Reactions Analysis

Types of Reactions: Eltrombopag-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s stability, reactivity, and potential interactions with other molecules .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted analogs .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Eltrombopag-d9 include other thrombopoietin receptor agonists such as romiplostim and hetrombopag . These compounds also stimulate platelet production but differ in their molecular structures and mechanisms of action.

Uniqueness: this compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. The incorporation of deuterium atoms can lead to differences in metabolic stability and bioavailability compared to non-deuterated compounds . This makes this compound a valuable tool in drug development and research.

Properties

Molecular Formula

C25H22N4O4

Molecular Weight

451.5 g/mol

IUPAC Name

3-[2-hydroxy-3-[[5-methyl-3-oxo-2-[2,3,6-trideuterio-4,5-bis(trideuteriomethyl)phenyl]-1H-pyrazol-4-yl]diazenyl]phenyl]benzoic acid

InChI

InChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,28,30H,1-3H3,(H,32,33)/i1D3,2D3,10D,11D,12D

InChI Key

SVOQIEJWJCQGDQ-BYCKXNDFSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)[2H]

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C

Origin of Product

United States

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